molecular formula C13H17ClFN3 B3031031 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride CAS No. 129014-50-2

1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride

Cat. No.: B3031031
CAS No.: 129014-50-2
M. Wt: 269.74 g/mol
InChI Key: UEVCMJAWMVYUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride is a chemical compound with a complex structure that includes an indazole ring, a fluorine atom, a methyl group, and a piperidinyl group

Preparation Methods

The synthesis of 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring is typically synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate ketone or aldehyde.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methylation: The methyl group is added through a methylation reaction, often using methyl iodide or dimethyl sulfate.

    Attachment of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the indazole ring.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the indazole ring.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, leading to the breakdown of specific bonds and the formation of new products.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride can be compared with other similar compounds, such as:

    1H-Indazole, 6-chloro-1-methyl-3-(4-piperidinyl)-, hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical properties and biological activities.

    1H-Indazole, 6-fluoro-1-methyl-3-(4-morpholinyl)-, hydrochloride: This compound has a morpholinyl group instead of a piperidinyl group, which may affect its interactions with molecular targets.

    1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, sulfate: This compound has a sulfate salt form instead of a hydrochloride salt, which may influence its solubility and stability.

Properties

IUPAC Name

6-fluoro-1-methyl-3-piperidin-4-ylindazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3.ClH/c1-17-12-8-10(14)2-3-11(12)13(16-17)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVCMJAWMVYUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=N1)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554737
Record name 6-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129014-50-2
Record name 6-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 16.8 g of 3-(1-acetyl-4-piperidinyl)-6-fluoro-1-methyl-1H-indazole and 100 ml of 6N hydrochloric acid was heated under reflux for 4 hrs. The solution was cooled in an ice bath, 50% aqueous sodium hydroxide was added, dropwise, with stirring and the mixture was extracted with ethyl acetate. Concentration of the organic extract gave an oil. The oil was dissolved in ethyl acetate and a saturated solution of ethyl acetate-hydrogen chloride was added. The salt was recrystallized twice from trichloromethane-ether and then from isopropanol (charcoal) to yield 3.0 g (21%) of product, mp 256°-258° C.
Name
3-(1-acetyl-4-piperidinyl)-6-fluoro-1-methyl-1H-indazole
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
21%

Synthesis routes and methods II

Procedure details

A solution of 16.8 g of 3-(1-acetyl-4-piperidinyl)-6-fluoro-1-methyl-1H-indazole and 100 ml of 6 N heated under reflux for 4 hrs. The solution was cooled in an ice bath, 50% aqueous sodium hydroxide was added, dropwise, with stirring and the mixture was extracted with ethyl acetate. Concentration of the organic extract gave an oil. The oil was dissolved in ethyl acetate and a saturated solution of ethyl acetate-hydrogen chloride was added. The salt was recrystallized twice from trichloromethane-ether and then from isopropanol (charcoal) to yield 3.0 g (21%) of product, mp 256°-258° C.
Name
3-(1-acetyl-4-piperidinyl)-6-fluoro-1-methyl-1H-indazole
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride
Reactant of Route 2
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride
Reactant of Route 3
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride
Reactant of Route 4
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride
Reactant of Route 5
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride
Reactant of Route 6
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.